2-(Azepan-1-yl)pyrimidine-5-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile involves several steps. One common method includes the reaction of 2-chloropyrimidine-5-carbonitrile with azepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(Azepan-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Azepan-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). This compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Azepan-1-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carbonitrile: This compound also exhibits anticancer properties but has different molecular targets and pathways.
Pyrimidinone-5-carbonitriles: These compounds have shown both anticancer and antimicrobial activities, with some derivatives being more potent against specific cancer cell lines.
The uniqueness of this compound lies in its specific interaction with EGFR and its potential for targeted cancer therapy .
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(azepan-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4/c12-7-10-8-13-11(14-9-10)15-5-3-1-2-4-6-15/h8-9H,1-6H2 |
InChI Key |
XDPIAILQKBPYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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